molecular formula C4H5F3N2O2S B15262902 2-Cyano-3,3,3-trifluoropropane-1-sulfonamide

2-Cyano-3,3,3-trifluoropropane-1-sulfonamide

Cat. No.: B15262902
M. Wt: 202.16 g/mol
InChI Key: FXSACLGTXHBSRO-UHFFFAOYSA-N
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Description

2-Cyano-3,3,3-trifluoropropane-1-sulfonamide is a fluorinated organic compound with the molecular formula C4H5F3N2O2S and a molecular weight of 202.15 g/mol . This compound is notable for its unique combination of a cyano group, trifluoromethyl group, and sulfonamide group, which impart distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3,3,3-trifluoropropane-1-sulfonamide typically involves the reaction of 3,3,3-trifluoropropene with a sulfonamide derivative under controlled conditions. One common method includes the following steps:

    Starting Material: 3,3,3-trifluoropropene.

    Reaction with Sulfonamide: The trifluoropropene is reacted with a sulfonamide derivative in the presence of a suitable catalyst.

    Formation of Intermediate: An intermediate compound is formed, which is then subjected to further reaction conditions to introduce the cyano group.

    Final Product: The final product, this compound, is obtained after purification.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) ensures high-quality production .

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3,3,3-trifluoropropane-1-sulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

2-Cyano-3,3,3-trifluoropropane-1-sulfonamide has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Cyano-3,3,3-trifluoropropane-1-sulfonamide involves its interaction with specific molecular targets and pathways. The cyano and sulfonamide groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance the compound’s stability and reactivity, contributing to its overall biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-3,3,3-trifluoropropane-1-sulfonamide is unique due to the presence of both the cyano and sulfonamide groups, which impart distinct reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C4H5F3N2O2S

Molecular Weight

202.16 g/mol

IUPAC Name

2-cyano-3,3,3-trifluoropropane-1-sulfonamide

InChI

InChI=1S/C4H5F3N2O2S/c5-4(6,7)3(1-8)2-12(9,10)11/h3H,2H2,(H2,9,10,11)

InChI Key

FXSACLGTXHBSRO-UHFFFAOYSA-N

Canonical SMILES

C(C(C#N)C(F)(F)F)S(=O)(=O)N

Origin of Product

United States

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